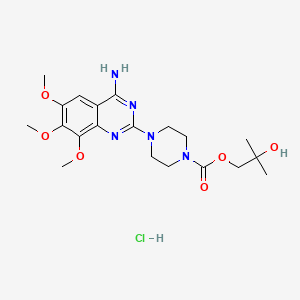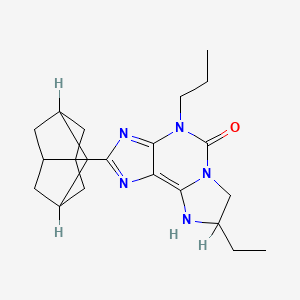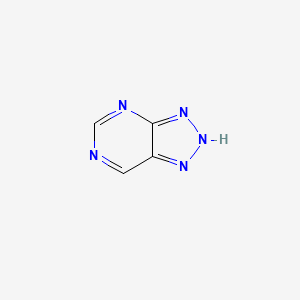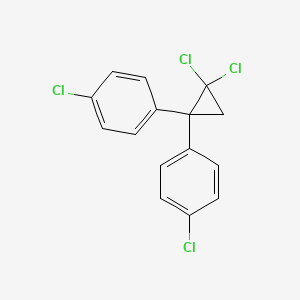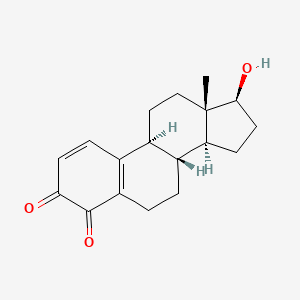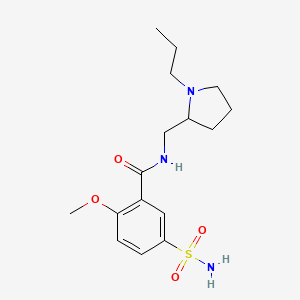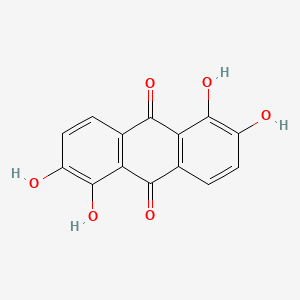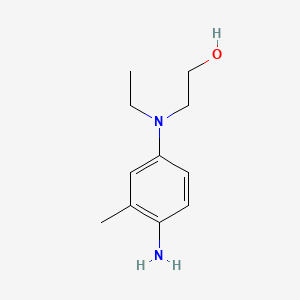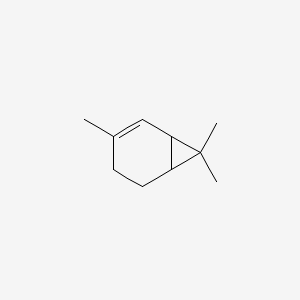
2,5-Di-tert-amylquinone
Overview
Description
Synthesis Analysis
The synthesis of quinone derivatives often involves oxidative reactions and strategic functionalization to introduce tert-amyl groups. While the direct synthesis of 2,5-di-tert-amylquinone is not detailed in the available literature, similar compounds such as 2,5-di-(tert-butyl)-1,4-benzohydroquinone have been synthesized through reactions involving liver microsomal ATP-dependent Ca2+ sequestration inhibition, showcasing the typical pathways to introduce bulky tert-alkyl groups onto the quinone core (Moore et al., 1987).
Molecular Structure Analysis
The molecular structure of quinone derivatives is crucial for their chemical behavior and interactions. The addition of tert-amyl groups significantly affects the molecule's electron distribution, steric hindrance, and overall reactivity. Detailed structural analysis through methods like X-ray crystallography provides insights into the arrangements of atoms and the impact of substituents on the quinone core's properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including redox processes, ligand exchange, and coordination chemistry, demonstrating its versatility in synthetic chemistry. The compound's unique properties allow it to undergo specific reactions with arylamines, leading to the formation of complex heterocyclic systems, highlighting its reactivity and application in synthesizing novel organic molecules (Ivakhnenko et al., 2018).
Scientific Research Applications
Toxicity and Safety Studies : 2,5-Di-tert-amylhydroquinone has been evaluated for its safety as an antioxidant in food applications. It did not affect growth, appearance, organ weights, or histological structure in rats, even when included in diets at relatively high concentrations for extended periods. This suggests its low toxicity and potential safety for use in food preservation (Wilson & Poley, 1960).
Inhibition of Microsomal Calcium Sequestration : Studies have demonstrated that 2,5-Di-tert-amylquinone analogs can inhibit ATP-dependent calcium sequestration in liver microsomes. This inhibition could be significant for understanding calcium fluxes in cells and for developing potential therapeutic agents (Moore et al., 1987).
Effects on Intracellular Calcium and Cellular Degranulation : This compound has been shown to increase intracellular free calcium concentration and induce degranulation in rat basophilic leukemia cells. Such findings are important for understanding cellular signaling and responses to external stimuli (Akasaka et al., 1996).
Potential in Cancer Treatment : Analogues of this compound have been studied for their ability to inhibit the enzyme sarco/endoplasmic reticulum ATPase, with potential implications in prostate cancer treatment (Paula et al., 2009).
Role in Protein Synthesis and Calcium Regulation : It has been found to affect protein synthesis by influencing the phosphorylation state of initiation factors, highlighting its role in intracellular calcium regulation (Kimball & Jefferson, 1991).
Therapeutic Potential in Alzheimer's Disease : There is research exploring the use of hydroquinone derivatives, like this compound, for their potential in treating Alzheimer's disease, particularly in the context of anti-amyloidosis mechanisms (Liu et al., 2011).
Effect on Muscle Fibres and Calcium Homeostasis : Studies have shown that this compound can specifically and reversibly inhibit the sarcoplasmic reticulum Ca2+ pump in skeletal muscle, which is valuable for investigating the role of sarcoplasmic reticulum in calcium homeostasis (Bakker et al., 1996).
Influence on Arachidonic Acid Metabolism : There is evidence that this compound influences arachidonic acid metabolism in vitro, which could have implications for its effects on inflammatory pathways (Kutil et al., 2015).
Role in Cell Transformation and Calcium Signaling : Research has indicated that this compound might contribute to cell transformation in BALB/3T3 cells, possibly through aberrant calcium signaling (Sakai & Teshima, 2001).
Mechanism of Action
Target of Action
The primary target of 2,5-Di-tert-amylbenzoquinone is the electron transport chain in cells . This compound is of interest in organic chemistry and materials science research due to its redox-active quinone moiety .
Mode of Action
2,5-Di-tert-amylbenzoquinone interacts with its targets through its electron-accepting properties . These properties are relevant in the design of organic electronic devices, such as organic transistors and solar cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2,5-Di-tert-amylbenzoquinone. For instance, it is recommended to store the compound in a cool and dark place .
properties
IUPAC Name |
2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXFOYLEDAOQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196628 | |
| Record name | DAQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4584-63-8 | |
| Record name | 2,5-Bis(1,1-dimethylpropyl)-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DAQ | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Di-tert-amylquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DAQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



